Cyclohexanamine, 1-(2-propyn-1-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, 1-(2-propyn-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and amines can react with the propynyl group under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone oxime and cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Scientific Research Applications
Cyclohexanamine, 1-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanamine, 1-(2-propyn-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, producing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, N-cyclohexyl-: Another derivative of cyclohexanamine with a cyclohexyl group attached to the nitrogen atom.
Cyclohexanamine, N-2-propenyl-: Similar structure but with a propenyl group instead of a propynyl group.
Uniqueness
Cyclohexanamine, 1-(2-propyn-1-yl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other cyclohexanamine derivatives and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-6-9(10)7-4-3-5-8-9/h1H,3-8,10H2 |
InChI Key |
ULETVGMISUNGTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCC1)N |
Origin of Product |
United States |
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